molecular formula C6H6N2O4 B3237201 2-Methoxy-5-nitropyridin-3-ol CAS No. 138256-03-8

2-Methoxy-5-nitropyridin-3-ol

Cat. No.: B3237201
CAS No.: 138256-03-8
M. Wt: 170.12 g/mol
InChI Key: CMFWGQYOUJDMFR-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitropyridin-3-ol is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of a methoxy group at the second position, a nitro group at the fifth position, and a hydroxyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-nitropyridin-3-ol typically involves the nitration of methoxypyridine derivatives. One common method includes the reaction of 2-methoxypyridine with a nitrating agent such as dinitrogen pentoxide (N₂O₅) in an organic solvent. The reaction proceeds through the formation of an N-nitropyridinium ion, which subsequently undergoes a sigmatropic shift to yield the desired nitropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products. This method is particularly useful for scaling up the production of nitropyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitropyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives.

    Substitution: Alkylamino derivatives.

Scientific Research Applications

2-Methoxy-5-nitropyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitropyridin-3-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-nitropyridin-2-ol
  • 5-Methoxy-2-nitropyridin-3-ol
  • 3-Nitropyridine

Uniqueness

2-Methoxy-5-nitropyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other nitropyridine derivatives may not be suitable .

Properties

IUPAC Name

2-methoxy-5-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6-5(9)2-4(3-7-6)8(10)11/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFWGQYOUJDMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90768844
Record name 2-Methoxy-5-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90768844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138256-03-8
Record name 2-Methoxy-5-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90768844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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